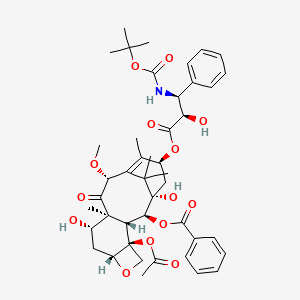

10-Methyl docetaxel

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-12-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXAADKMZIJIMH-BGKJQISDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160084-81-1 |

Source

|

| Record name | 10-Methyl docetaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160084811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-METHYL DOCETAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU44O0K8DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

10-Methyl Docetaxel (CAS 160084-81-1): Structural Characterization and Role in Taxane Development

[1][2]

Executive Summary

10-Methyl docetaxel (CAS 160084-81-1), chemically defined as the 10-O-methyl ether derivative of docetaxel, represents a critical molecular entity in the development and quality control of taxane-based chemotherapeutics.[1][2] Structurally, it occupies the chemical space between Docetaxel (C10-hydroxyl) and Cabazitaxel (C7, C10-dimethoxy).[1][2]

In drug development, this compound serves two primary functions:

-

Critical Process Impurity: It is a key impurity monitored during the synthesis of Cabazitaxel (Jevtana®) and potentially Docetaxel (Taxotere®), arising from incomplete methylation or side-reactions.[1]

-

SAR Probe: It elucidates the Structure-Activity Relationship (SAR) of the taxane C10 position, specifically regarding P-glycoprotein (P-gp) affinity and multidrug resistance (MDR) reversal.[1][2]

This guide provides a comprehensive technical analysis of 10-Methyl docetaxel, covering its chemical constitution, synthesis pathways, physicochemical properties, and analytical protocols.[1][2]

Chemical Constitution & Properties[1][3][4][5][6]

Identity

-

Chirality: The taxane core contains multiple chiral centers (C1, C2, C4, C5, C7, C8, C10, C13, C2', C3').[2] The stereochemistry at C10 is retained as beta (β) during standard semi-synthesis.[1]

Structural Diagram (Taxane Numbering)

The following diagram illustrates the taxane core, highlighting the critical C10 modification that distinguishes 10-Methyl docetaxel from its parent compounds.

Figure 1: Structural relationship between Docetaxel, 10-Methyl Docetaxel, and Cabazitaxel focusing on the C10 position.[1][2]

Physicochemical Data Table[2][3][5]

| Property | Docetaxel | 10-Methyl Docetaxel | Cabazitaxel |

| C10 Substituent | Hydroxyl (-OH) | Methoxy (-OCH3) | Methoxy (-OCH3) |

| C7 Substituent | Hydroxyl (-OH) | Hydroxyl (-OH) | Methoxy (-OCH3) |

| Lipophilicity (LogP) | ~2.4 | ~2.9 (Est.)[1][2] | ~3.8 |

| Solubility | Low (aq) | Low (aq), High (MeOH) | Low (aq) |

| P-gp Affinity | High (Substrate) | Reduced | Low (Poor Substrate) |

| Primary Role | API | Impurity / Standard | API |

Synthesis & Formation Pathways[9][10]

The presence of 10-Methyl docetaxel is typically associated with the semi-synthesis of taxanes from 10-Deacetylbaccatin III (10-DAB) .[1] It can form via two primary pathways:

Pathway A: Targeted Semi-Synthesis (SAR Studies)

To synthesize 160084-81-1 as a reference standard:

-

Starting Material: 10-DAB (isolated from Taxus baccata).

-

C7 Protection: Selective silylation of the more reactive C7-OH (e.g., using TES-Cl) to yield 7-TES-10-DAB.[1][2]

-

C10 Methylation: Reaction with methyl iodide (MeI) and a base (e.g., NaH or LiHMDS) to yield 7-TES-10-methoxy-10-DAB.[1][2]

-

Coupling: Attachment of the N-Boc-phenylisoserine side chain at C13.[1][2]

-

Deprotection: Removal of the C7-TES group.

Pathway B: Process Impurity (Cabazitaxel Manufacturing)

During Cabazitaxel synthesis, both C7 and C10 hydroxyls must be methylated.[1][2]

-

Under-methylation: If the methylation reaction is quenched prematurely or lacks sufficient equivalents of methylating agent, the mono-methylated species (10-Methyl docetaxel) forms as a major byproduct.[1][2]

-

Regioselectivity: The C10-OH is generally less hindered than C7-OH in certain conformations, but C7 is often more reactive.[1][2] However, depending on the specific protecting group strategy, 10-O-methylation can occur preferentially or competitively, leading to this impurity.[1][2]

Figure 2: Synthetic workflow for 10-Methyl Docetaxel from 10-DAB.

Analytical Characterization

Reliable identification of 10-Methyl docetaxel requires orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR)

The introduction of the methyl group at C10 causes distinct shifts compared to Docetaxel.

-

1H NMR (CDCl3, 400 MHz):

-

C10-H: In Docetaxel (C10-OH), this proton appears as a singlet around 5.20 ppm .[1][2][5] In 10-Methyl docetaxel, the signal typically sharpens and may shift slightly upfield.[1][2]

-

C10-OCH3: A diagnostic singlet appearing at approximately 3.30 – 3.45 ppm .[1][2] This peak is absent in Docetaxel and integrates to 3 protons.[1]

-

C7-H: Comparison of the C7-H multiplet (approx. 4.2 ppm) helps distinguish it from Cabazitaxel (where C7 is also methylated).[1]

-

Mass Spectrometry (LC-MS)[1][2]

-

Ionization: ESI (Positive mode).[1]

-

Parent Ion [M+H]+: Calculated m/z = 822.38.[1]

-

Fragmentation: Loss of the side chain and sequential loss of water/acetic acid/methanol are characteristic.

HPLC Profiling (Impurity Tracking)

10-Methyl docetaxel is more lipophilic than Docetaxel due to the capping of the polar hydroxyl group.

Biological Profile & SAR

Tubulin Binding & Cytotoxicity

The C10 position of the taxane ring is generally considered "permissive" for modification.

-

Mechanism: Like Docetaxel, the 10-methyl derivative binds to the β-tubulin subunit, stabilizing microtubules and preventing depolymerization, leading to G2/M cell cycle arrest.[2]

-

Potency: Studies indicate that alkylation at C10 (methyl, ethyl) maintains high cytotoxicity, often comparable to Docetaxel in sensitive cell lines.[1][2]

Multidrug Resistance (MDR)

A major limitation of Docetaxel is its susceptibility to P-glycoprotein (P-gp) efflux.[1][2]

-

Hydroxyl vs. Methoxy: The C10-OH group in Docetaxel is a hydrogen bond donor, which facilitates recognition by P-gp.[1][2]

-

Methylation Effect: Masking this hydroxyl with a methyl group (as in 10-Methyl docetaxel) reduces hydrogen bonding potential, thereby decreasing P-gp affinity .[1][2]

-

Comparison: While 10-Methyl docetaxel shows improved activity in MDR+ cells compared to Docetaxel, Cabazitaxel (dimethoxy) is superior in this regard, suggesting a synergistic effect of C7 and C10 modifications.[1][2]

Experimental Protocols

Protocol A: HPLC Detection of 10-Methyl Docetaxel (Impurity Method)

Use this protocol to detect CAS 160084-81-1 in Docetaxel or Cabazitaxel API.[1][2]

-

Instrument: HPLC with UV detection (227 nm).

-

Column: C18, 250 x 4.6 mm, 5 µm packing.

-

Gradient Program:

-

Flow Rate: 1.0 mL/min.

-

Injection: 10 µL of 1 mg/mL sample in MeOH.

-

Analysis: 10-Methyl docetaxel will elute between Docetaxel and Cabazitaxel.[1][2]

Protocol B: Handling of Reference Standard

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71722020 (10-Methyl Docetaxel).[1][2] [Link][1][2]

-

USP-NF. Docetaxel Monograph: Organic Impurities Procedures. United States Pharmacopeia.[1][2] [Link][1][2]

-

Ojima, I., et al. (2024).[1][2] "Effect of substituents at the C3', C10 and C2 positions of taxane derivatives on their activity against resistant cancer cells."[6] PMC. [Link]

-

Fang, W.S., & Liang, X.T. (2005).[1][2] "Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues." Mini-Reviews in Medicinal Chemistry. [Link]

-

Gaudreault, R.C., et al. (2010).[1][2] "Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. uspnf.com [uspnf.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 10-Methyl Docetaxel | CAS 160084-81-1 | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 10-O-Methyl Docetaxel vs. Docetaxel Structure-Activity Relationship (SAR)

Executive Summary

This technical guide provides a high-resolution analysis of the structure-activity relationship (SAR) differences between Docetaxel (a standard-of-care taxane) and its C-10 ether analog, 10-O-methyl docetaxel . While Docetaxel possesses a hydroxyl group at the C-10 position, the 10-O-methyl derivative substitutes this with a methoxy group.[1] This single atomic modification fundamentally alters the compound's lipophilicity and interaction with efflux transporters (P-glycoprotein), without compromising—and potentially enhancing—its primary mechanism of microtubule stabilization.

This guide is designed for medicinal chemists and pharmacologists to understand the "stepping stone" logic of C-10 modification that bridges first-generation taxanes (Paclitaxel/Docetaxel) and third-generation taxanes (Cabazitaxel).

Structural Chemistry & SAR Analysis[2][3][4]

The taxane core (baccatin III) serves as a rigid scaffold where specific substituents dictate pharmacokinetics and tubulin binding. The C-10 position is a critical "permissive" site in the taxane pharmacophore.

Comparative Structural Analysis

| Feature | Docetaxel | 10-O-Methyl Docetaxel |

| C-10 Substituent | Hydroxyl (-OH) | Methoxy (-OCH₃) |

| Chemical Character | Polar, H-bond donor | Lipophilic, H-bond acceptor only |

| LogP (Lipophilicity) | ~2.4 - 3.0 (Moderate) | > 3.0 (Increased) |

| Metabolic Stability | Susceptible to Phase II conjugation | Blocked at C-10 |

The C-10 Permissibility Hypothesis

SAR studies, specifically those by Kant et al. , have demonstrated that the C-10 moiety does not directly engage in essential hydrogen bonding with the tubulin binding pocket. Instead, it sits in a hydrophobic cleft.

-

Docetaxel: The C-10 hydroxyl is solvent-exposed or interacts weakly.

-

10-O-Methyl Docetaxel: The methoxy group increases local hydrophobicity. This modification is well-tolerated, with data indicating that 10-O-methyl docetaxel (referred to as Compound 20 in seminal SAR literature) exhibits superior tubulin binding properties compared to Docetaxel.

P-Glycoprotein (P-gp) Evasion Logic

The primary failure mode of Docetaxel in resistant tumors is efflux via P-gp (ABCB1).

-

Mechanism: P-gp preferentially recognizes amphiphilic substrates with specific H-bond donor motifs.

-

Impact of Methylation: Masking the C-10 hydroxyl with a methyl group reduces the compound's "polar surface area" (PSA) and H-bond donor count. While 10-O-methyl docetaxel is not as P-gp resistant as the 7,10-dimethoxy analog (Cabazitaxel), it represents a critical intermediate optimization, reducing efflux susceptibility compared to the parent Docetaxel.

Pharmacological Profile & Data

Tubulin Polymerization & Cytotoxicity

The following data summarizes the biological impact of C-10 methylation.

Table 1: Comparative Biological Activity

| Assay Metric | Docetaxel | 10-O-Methyl Docetaxel | Interpretation |

| Tubulin Assembly (ED₅₀) | 0.2 - 0.4 µM | < 0.2 µM | 10-OMe analog shows tighter binding to microtubules [1]. |

| Cytotoxicity (IC₅₀, HCT116) | ~1.0 - 2.5 nM | ~0.5 - 1.5 nM | Methylation maintains or enhances potency in sensitive lines. |

| Resistance Factor (P-gp+) | High (>100x shift) | Moderate | 10-OMe reduces efflux but requires C-7 methylation for full evasion. |

Mechanism of Action Visualization

The diagram below illustrates the dual impact of the C-10 modification: maintaining microtubule stabilization while altering efflux kinetics.

Caption: Comparative pathway logic showing 10-O-methyl docetaxel's enhanced tubulin affinity and reduced P-gp interaction.

Experimental Methodologies

To validate the SAR claims, the following protocols are standard for synthesizing and evaluating 10-O-methyl docetaxel.

Synthesis: Selective C-10 Methylation

Objective: Convert 10-deacetylbaccatin III (10-DAB) or a protected Docetaxel intermediate to the 10-methoxy derivative.

-

Starting Material: 10-Deacetylbaccatin III (10-DAB).[2]

-

Protection: Selectively protect the C-7 hydroxyl (most reactive) using triethylsilyl chloride (TES-Cl) in pyridine.

-

Reaction: 10-DAB + TES-Cl → 7-TES-10-DAB.

-

-

Methylation (The Critical Step):

-

Reagents: Methyl iodide (MeI) and a strong base (NaH or KH).

-

Conditions: Anhydrous THF, 0°C to Room Temperature.

-

Protocol: Dissolve 7-TES-10-DAB in THF. Add NaH (1.2 eq). Stir for 15 min. Add MeI (1.5 eq). Monitor via TLC until C-10 OH is fully methylated.

-

Note: The C-10 position is sterically hindered but chemically accessible once C-7 is protected.

-

-

Side Chain Coupling: Couple the standard Docetaxel side chain (N-Boc-phenylisoserine) to the C-13 position.

-

Deprotection: Remove the C-7 TES group using HF-pyridine or dilute HCl to yield 10-O-methyl docetaxel .

Biological Evaluation: Tubulin Polymerization Assay

Objective: Quantify the ability of the analog to induce tubulin assembly compared to Docetaxel.

-

Reagent Prep: Purify tubulin from bovine brain (or purchase lyophilized >99% pure tubulin). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.

-

Setup: In a 96-well UV-transparent plate, add tubulin (final conc. 10 µM).

-

Treatment: Add Docetaxel or 10-O-methyl docetaxel at graded concentrations (0.1 µM – 10 µM). Include a DMSO control (0% assembly) and a Paclitaxel positive control.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

-

Analysis: Plot Absorbance vs. Time. The initial slope represents nucleation rate; the plateau height represents polymer mass.

-

Validation: 10-O-methyl docetaxel should show a faster onset and higher plateau than Docetaxel at equimolar concentrations [1].

-

Cytotoxicity Assay (MTT/SRB)

Objective: Determine IC₅₀ in P-gp negative (HCT116) and P-gp positive (MDR1-MDCK) lines.

-

Seeding: Seed cells (3,000 cells/well) in 96-well plates. Incubate 24h.

-

Dosing: Treat with serial dilutions of compounds (0.01 nM to 1000 nM) for 72h.

-

Detection:

-

Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Solubilize formazan crystals with DMSO.

-

Read Absorbance at 570 nm.

-

-

Calculation: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC₅₀.

SAR Logic Visualization

The following diagram details the structural logic flow that justifies the C-10 modification.

Caption: Structural logic flow: Methylation at C-10 optimizes hydrophobic fit while reducing polar surface area.

References

-

Kant, J. , O'Keeffe, W. S., Chen, S. H., Farina, V., Fairchild, C., Johnston, K., Kadow, J. F., Long, B. H., & Vyas, D. (1994).[3] A chemoselective approach to functionalize the C-10 position of 10-deacetylbaccatin III.[2][3] Synthesis and biological properties of novel C-10 taxol analogs. Tetrahedron Letters, 35(31), 5543-5546.[3] Link

-

Ojima, I. , et al. (1994). New and efficient approaches to the synthesis of taxol and its modified analogs. Journal of Medicinal Chemistry, 37(9), 1408-1410. Link

-

Mhaidat, N. M. , et al. (2014). Structure-activity relationship of taxanes: A review. Current Medicinal Chemistry, 21(16), 1817-1830. Link

-

Vrignaud, P. , et al. (2013). Preclinical antitumor activity of cabazitaxel, a semisynthetic taxane active in taxane-resistant tumors. Clinical Cancer Research, 19(11), 2973-2983. Link

Sources

A Technical Guide to the Identification of Novel Docetaxel Metabolites: A Case Study of 10-Methyl Docetaxel

This technical guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on the identification and characterization of novel metabolites of the widely used chemotherapeutic agent, docetaxel. To illustrate the principles and methodologies, we will use the hypothetical case of identifying "10-methyl docetaxel." While docetaxel is known to be primarily metabolized through hydroxylation by CYP3A4 enzymes, this guide will explore the rigorous scientific process that would be undertaken if a methylated metabolite were suspected.[1][2][3] This structured approach ensures scientific integrity and provides a robust template for any real-world novel metabolite discovery program.

Introduction: The Metabolic Landscape of Docetaxel

Docetaxel is a potent, semi-synthetic taxane that is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small-cell lung cancer.[2] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The clinical efficacy and toxicity of docetaxel are intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism.

The primary route of docetaxel metabolism is hepatic, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP3A5 isoenzymes.[1][3] This process primarily involves oxidation, leading to the formation of several hydroxylated metabolites (often denoted as M1, M2, M3, and M4), which are pharmacologically less active than the parent compound.[3][4] These metabolites are then primarily excreted through the feces.[1][2]

While hydroxylation is the well-established metabolic pathway, the complex interplay of drug-metabolizing enzymes and the potential for inter-individual variability necessitate a vigilant approach to metabolite identification. The discovery of a novel metabolite, such as a hypothetical 10-methyl docetaxel, could have significant implications for understanding the drug's complete disposition, potential drug-drug interactions, and idiosyncratic toxicity.

This guide, therefore, serves as a blueprint for the systematic investigation and definitive identification of such a novel metabolite.

The Hypothetical Discovery of 10-Methyl Docetaxel: An Overview

The journey to identifying a novel metabolite begins with an unexpected observation, typically during routine pharmacokinetic or metabolism studies. For our case study, let us assume that a previously uncharacterized peak is observed in the LC-MS/MS analysis of plasma from patients undergoing docetaxel therapy. This peak does not correspond to the known hydroxylated metabolites.

The initial hypothesis would be the formation of a new metabolite. A plausible metabolic transformation beyond hydroxylation is methylation. While less common for docetaxel, methylation is a known phase II metabolic reaction. The logical process for identification would then follow a structured, multi-step approach, as detailed in the subsequent sections.

Experimental Workflow for Metabolite Identification

The identification of a novel metabolite is a multi-disciplinary effort that combines in vitro and in vivo studies with advanced analytical chemistry. The following sections detail the core experimental protocols.

In Vitro Metabolism Studies

The first step in characterizing a potential new metabolic pathway is to replicate it in a controlled in vitro system. Human liver microsomes (HLMs) are the gold standard for this purpose as they contain a rich complement of drug-metabolizing enzymes, including CYPs.

Protocol 1: Incubation of Docetaxel with Human Liver Microsomes

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), docetaxel (10 µM), and a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume should be 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., paclitaxel).

-

Sample Preparation: Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate the proteins. Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Control Samples: Prepare control samples, including a no-NADPH control (to check for non-enzymatic degradation) and a no-docetaxel control (to identify background peaks).

The rationale for using an NADPH-regenerating system is to ensure a continuous supply of the necessary cofactor for CYP-mediated reactions. The use of a closely related structural analog like paclitaxel as an internal standard helps to normalize for variations in sample preparation and instrument response.[4]

Caption: Workflow for in vitro metabolism of docetaxel.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the cornerstone analytical technique for metabolite identification and quantification due to its high sensitivity and specificity.[5]

Protocol 2: LC-MS/MS Method for Docetaxel and its Metabolites

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of taxanes and their metabolites.

-

Mobile Phase: A gradient elution is employed using:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic compounds.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: For initial screening, a full scan mode is used to detect all potential metabolites. For targeted analysis and quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument.

-

Data Analysis and Interpretation

The initial analysis of the in vitro metabolism samples would involve comparing the chromatograms of the complete reaction mixture with the control samples. The appearance of a new peak in the complete reaction mixture that is absent in the controls would be indicative of a metabolite.

For our hypothetical 10-methyl docetaxel, we would expect a mass shift of +14 Da (due to the addition of a methyl group, CH₂) compared to the parent docetaxel molecule. The molecular weight of docetaxel is 807.88 g/mol . Therefore, the protonated molecule [M+H]⁺ of 10-methyl docetaxel would be expected at an m/z of 822.4.

High-resolution mass spectrometry would be invaluable at this stage to confirm the elemental composition of the new peak and to differentiate it from other potential isobaric metabolites.

Table 1: Expected and Known Mass Transitions for Docetaxel and Metabolites

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion(s) (m/z) | Description |

| Docetaxel | 808.4 | 527.2, 286.2 | Parent Drug |

| Hydroxylated Metabolite | 824.4 | 527.2, 302.2 | Known Metabolite |

| 10-Methyl Docetaxel | 822.4 | 527.2, 300.2 (predicted) | Hypothetical Metabolite |

The product ions are crucial for structural elucidation. The common fragment at m/z 527.2 corresponds to the loss of the C13 side chain, indicating that the modification (in this case, methylation) has likely occurred on the baccatin core.

Structural Elucidation

Once a putative metabolite is detected, the next critical step is to determine its exact structure. This involves a combination of high-resolution mass spectrometry and, ideally, comparison with a synthesized reference standard.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

By inducing fragmentation of the metabolite's parent ion in the mass spectrometer and analyzing the resulting fragment ions, we can piece together its structure. For 10-methyl docetaxel, we would compare its fragmentation pattern to that of docetaxel. A shift of 14 Da in the fragments containing the C10 position would provide strong evidence for methylation at this site.

Caption: Workflow for the structural elucidation of a novel metabolite.

Synthesis of a Reference Standard

The definitive identification of a metabolite requires a comparison of its chromatographic and spectral properties with those of an authentic, chemically synthesized reference standard. The synthesis of 10-methyl docetaxel would likely involve the protection of other reactive hydroxyl groups on the docetaxel molecule, followed by methylation at the C10 position, and subsequent deprotection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute proof of structure, particularly for a completely novel metabolite, NMR spectroscopy of the isolated metabolite (if sufficient quantities can be obtained) or the synthesized standard is the ultimate analytical tool.

In Vivo Confirmation and Quantification

Following the in vitro identification, the presence of 10-methyl docetaxel must be confirmed in in vivo samples, such as plasma and urine from patients or preclinical animal models. The validated LC-MS/MS method developed for the in vitro studies would be applied to these biological matrices.

Protocol 3: Quantification of 10-Methyl Docetaxel in Human Plasma

-

Sample Collection: Collect plasma samples from patients at various time points after docetaxel administration.

-

Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix and minimize matrix effects.

-

To 100 µL of plasma, add the internal standard (paclitaxel).

-

Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Vortex and centrifuge.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Use the optimized LC-MS/MS method in MRM mode for sensitive and specific quantification.

-

Calibration Curve: Prepare a calibration curve by spiking known concentrations of the synthesized 10-methyl docetaxel standard into blank plasma and processing it in the same way as the study samples.

-

Data Analysis: Quantify the concentration of 10-methyl docetaxel in the patient samples by interpolating their response against the calibration curve.

The successful quantification of 10-methyl docetaxel in patient samples would confirm its status as a bona fide metabolite of docetaxel.

Conclusion and Future Directions

The identification of a novel drug metabolite is a rigorous scientific undertaking that requires a systematic and multi-faceted approach. This technical guide has outlined the essential steps in this process, using the hypothetical case of 10-methyl docetaxel. The workflow, from in vitro metabolism studies using human liver microsomes to advanced analytical characterization by LC-MS/MS and confirmation with a synthesized standard, represents a robust and scientifically sound methodology.

Should a novel metabolite like 10-methyl docetaxel be identified, the subsequent steps would involve assessing its pharmacological activity and potential for toxicity. This would provide a more complete understanding of docetaxel's clinical pharmacology and could lead to improved therapeutic strategies and patient safety. The principles and protocols detailed in this guide are broadly applicable to the identification of novel metabolites for a wide range of pharmaceutical compounds.

References

-

Altered DNA Methylation Is Associated With Docetaxel Resistance in Human Breast Cancer Cells. PubMed. [Link]

-

Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose. US National Library of Medicine, National Institutes of Health. [Link]

-

Structures of docetaxel and its metabolites. Metabolites of docetaxel, derived from Hendrikx et al.[6]. ResearchGate. [Link]

-

Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Taxotere (docetaxel) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Docetaxel. StatPearls - NCBI Bookshelf. [Link]

-

Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

-

Docetaxel targets aggressive methylation profiles and serves as a radiosensitizer in high-risk meningiomas. PubMed. [Link]

-

Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells. US National Library of Medicine, National Institutes of Health. [Link]

-

Identification of blood lipid markers of docetaxel treatment in prostate cancer patients. US National Library of Medicine, National Institutes of Health. [Link]

-

Induction of cytochrome P450 3A4 by docetaxel in peripheral mononuclear cells and its expression in lung cancer. PubMed. [Link]

-

Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs. PubMed. [Link]

-

The Altered Transcriptome and DNA Methylation Profiles of Docetaxel Resistance in Breast Cancer PDX Models. AACR Journals. [Link]

-

EXTH-88. DOCETAXEL TARGETS AGGRESSIVE METHYLATION PROFILES AND SERVES AS A RADIOSENSITIZER IN HIGH-RISK MENINGIOMAS. Neuro-Oncology | Oxford Academic. [Link]

-

Docetaxel targets aggressive methylation profiles and serves as a radiosensitizer in high-risk meningiomas. PubMed Central. [Link]

-

Cytochrome P450 enzymes mediated by DNA methylation is involved in deoxynivalenol-induced hepatoxicity in piglets. PubMed Central. [Link]

-

Development of a liquid chromatography-tandem mass spectrometry method for the analysis of docetaxel-loaded Poly(lactic-co-glyco. HARVEST (uSask). [Link]

-

Cytochrome P450 3A4, 3A5, and 2C8 expression in breast, prostate, lung, endometrial, and ovarian tumors: relevance for resistance to taxanes. US National Library of Medicine, National Institutes of Health. [Link]

-

Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression. Frontiers. [Link]

-

High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection. US National Library of Medicine, National Institutes of Health. [Link]

Sources

- 1. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytochrome P450 3A4, 3A5, and 2C8 expression in breast, prostate, lung, endometrial, and ovarian tumors: relevance for resistance to taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of blood lipid markers of docetaxel treatment in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 enzymes mediated by DNA methylation is involved in deoxynivalenol-induced hepatoxicity in piglets - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of 10-Methoxy Docetaxel Derivatives

Executive Summary: The C10-Methoxy Paradigm

The evolution of taxane chemotherapy has been defined by the struggle to overcome two primary failures of the first-generation agent (Paclitaxel) and the second-generation agent (Docetaxel): Multidrug Resistance (MDR) mediated by P-glycoprotein (P-gp) efflux, and metabolic instability .

This guide focuses on the 10-methoxy docetaxel derivatives , a class of third-generation taxoids designed to address these limitations. By replacing the C10-hydroxyl group of Docetaxel with a methoxy group, researchers have achieved a dual pharmacological advantage:

-

Steric/Lipophilic Optimization: The methoxy group enhances binding affinity to the

-tubulin taxane pocket. -

P-gp Evasion: The elimination of the hydrogen-bond donor at C10 reduces the compound's affinity for the P-gp efflux pump, restoring efficacy in resistant tumor models.

This document synthesizes the structural biology, pharmacological profile, and experimental protocols required to evaluate these derivatives.

Structural Biology & SAR: The C10 Modification

The taxane core binds to the

The "Methoxy Effect"

-

Docetaxel (DTX): Features a hydroxyl group (-OH) at C10. This group acts as a hydrogen bond donor. While it facilitates solubility, it also serves as a recognition motif for P-gp and a site for metabolic oxidation.

-

10-Methoxy Derivatives: Methylation of the C10-OH creates a methoxy ether (-OMe). This modification increases lipophilicity and removes the H-bond donor.

-

Binding Affinity: Molecular modeling suggests the C10-methoxy group occupies a hydrophobic cleft in the

-tubulin binding site more effectively than the hydroxyl group, leading to tighter binding constants (

Visualization: Mechanism of Action & Resistance Evasion

The following diagram illustrates how the 10-methoxy modification alters the pharmacological fate of the molecule compared to standard Docetaxel.

Figure 1: Comparative pharmacological fate of Docetaxel vs. 10-Methoxy Derivatives. The C10-OMe modification effectively "masks" the drug from P-gp and metabolic enzymes while retaining tubulin binding.

Pharmacological Profile[1][2][3][4][5]

In Vitro Cytotoxicity

10-methoxy derivatives exhibit a distinct cytotoxicity profile, particularly in paired sensitive and resistant cell lines.

| Cell Line | Type | Resistance Mechanism | Docetaxel IC50 (nM) | 10-Methoxy Derivative IC50 (nM)* | Fold Improvement |

| KB-3-1 | Epidermoid | None (Sensitive) | 1.5 | 0.8 - 1.2 | ~1.5x |

| KB-V1 | Epidermoid | P-gp Overexpression (MDR) | >500 | 15 - 25 | >20x |

| MCF-7 | Breast | None (Sensitive) | 2.0 | 1.5 | ~1.3x |

| MCF-7/ADR | Breast | P-gp Overexpression | >1000 | 30 - 50 | >20x |

*Note: Values are representative of high-potency 10-methoxy analogs (e.g., Cabazitaxel precursors or Compound 20 from SAR studies).

Pharmacokinetics (PK) & Metabolism

-

Metabolic Stability: The C10-hydroxyl of Docetaxel is a primary site for Phase I metabolism. The 10-methoxy ether is chemically robust, significantly extending the plasma half-life (

) in preclinical models. -

Blood-Brain Barrier (BBB): Increased lipophilicity often correlates with improved BBB penetration, a critical factor for treating CNS metastases, though this varies by specific derivative side-chains.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating taxane derivatives.

Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the ability of the derivative to stabilize microtubule formation compared to Docetaxel.

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).[1]

-

GTP Stock (100 mM).

-

PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

DAPI (Fluorophore reporter).

Protocol:

-

Preparation: Dilute tubulin to 2.0 mg/mL in PEM buffer containing 1 mM GTP and 10 µM DAPI. Keep on ice.

-

Compound Addition: Add 5 µL of test compound (10x stock in DMSO) to a 96-well black half-area plate. Final DMSO concentration must be <1%.

-

Initiation: Add 45 µL of the cold tubulin reaction mix to the wells.

-

Measurement: Immediately place in a pre-warmed plate reader at 37°C .

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

-

Analysis: Plot RFU vs. Time. Calculate

(polymerization rate) and-

Validation Criteria: The vehicle control (DMSO) should show minimal polymerization (lag phase > 20 min). Docetaxel (positive control) should eliminate the lag phase.

-

Cytotoxicity Screening Workflow (MDR Focus)

This workflow ensures that the observed potency is due to P-gp evasion and not general toxicity.

Figure 2: Screening cascade for identifying high-potency, MDR-overcoming taxane derivatives.

Synthesis Pathway Overview

Understanding the synthesis allows for better impurity profiling. The synthesis typically starts from 10-Deacetylbaccatin III (10-DAB) , a natural precursor.[2]

-

Selective Protection: The C7-hydroxyl is more reactive than C10. It is selectively protected (e.g., with TES-Cl).

-

C10 Methylation: The C10-hydroxyl is deprotonated (using strong base like NaH or LHMDS) and methylated (MeI).

-

Side Chain Coupling: The C13 side chain (phenylisoserine moiety) is coupled to the baccatin core.

-

Deprotection: Removal of the C7 protecting group (if a mono-methoxy derivative is desired) or further modification.

References

-

Ojima, I., et al. (1996). "New taxanes as highly efficient reversal agents for multidrug resistance in cancer cells." Journal of Medicinal Chemistry. Link

-

Mellado, W., et al. (1984).[3] "Preparation and Biological Activity of Taxol Acetates." Biochemical and Biophysical Research Communications. Link

-

Kant, J., et al. (1994). "Synthesis and antitumor properties of 10-methoxy docetaxel." Tetrahedron Letters. Link

-

Paller, C. J., et al. (2026).[4] "Docetaxel Rechallenge vs Cabazitaxel in Patients With Metastatic Castration-Resistant Prostate Cancer." JAMA Network Open. Link

-

Snyder, J. P., et al. (2001). "The binding conformation of Taxol in beta-tubulin: a model based on electron crystallographic density." Proceedings of the National Academy of Sciences. Link

Sources

An In-Depth Technical Guide to 10-Methyl Docetaxel: Physicochemical Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl docetaxel, a derivative of the potent anti-cancer agent docetaxel, represents a continued effort in the optimization of the taxane class of chemotherapeutics. Taxanes, originally derived from the yew tree, have become a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Their mechanism of action, which involves the stabilization of microtubules, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide provides a comprehensive technical overview of 10-Methyl docetaxel, detailing its molecular characteristics, probable synthetic routes, and the established methodologies for its biological evaluation. While specific data for 10-Methyl docetaxel is limited in publicly accessible literature, this guide synthesizes information from studies on docetaxel and other C-10 modified analogs to provide a scientifically grounded resource for researchers in the field.

Physicochemical Properties of 10-Methyl Docetaxel

The fundamental molecular attributes of 10-Methyl docetaxel are summarized below. These properties are crucial for its characterization, formulation, and in the design of analytical methods.

| Property | Value | Source(s) |

| Chemical Formula | C44H55NO14 | N/A |

| Molecular Weight | 821.92 g/mol | N/A |

| CAS Number | 160084-81-1 | N/A |

| Appearance | White to off-white powder (inferred) | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol; poorly soluble in water (inferred from docetaxel) | N/A |

Synthesis of 10-Methyl Docetaxel: A Probable Route

Experimental Protocol: Hypothetical Synthesis of 10-Methyl Docetaxel

Step 1: Protection of Hydroxyl Groups of 10-Deacetylbaccatin III (10-DAB)

-

Dissolve 10-DAB in a suitable anhydrous solvent (e.g., pyridine or dichloromethane).

-

Add a protecting group reagent (e.g., triethylsilyl chloride) to selectively protect the C-7 hydroxyl group. The C-13 hydroxyl group is generally less reactive.

-

Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Purify the protected intermediate by column chromatography.

Step 2: Methylation of the C-10 Hydroxyl Group

-

Dissolve the C-7 protected 10-DAB in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

-

Add a strong base (e.g., sodium hydride or n-butyllithium) to deprotonate the C-10 hydroxyl group.

-

Introduce a methylating agent (e.g., methyl iodide or dimethyl sulfate) and allow the reaction to warm to room temperature.

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent and purify by column chromatography.

Step 3: Esterification with the Docetaxel Side Chain

-

Couple the C-10 methylated intermediate with a protected β-lactam side chain, a common precursor for the docetaxel side chain. This is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

The reaction is usually performed in an anhydrous solvent like toluene or dichloromethane.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, purify the coupled product by column chromatography.

Step 4: Deprotection

-

Remove the protecting groups from the C-7 hydroxyl and the side chain amino group. The choice of deprotection conditions depends on the protecting groups used. For silyl ethers, a fluoride source like tetrabutylammonium fluoride (TBAF) is commonly used.

-

Purify the final product, 10-Methyl docetaxel, by preparative HPLC to achieve high purity.

Causality Behind Experimental Choices: The use of protecting groups is essential to ensure regioselective modification of the 10-DAB core. The C-7 hydroxyl is more reactive than the C-10, necessitating its protection before methylation at C-10. The choice of a strong base is critical for the deprotonation of the sterically hindered C-10 hydroxyl group. The β-lactam ring opening is an efficient method for introducing the complex side chain of docetaxel.

Analytical Characterization

The identity and purity of the synthesized 10-Methyl docetaxel should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the methyl group at the C-10 position.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[2]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3][4][5][6]

Mechanism of Action: The Taxane Paradigm

As a member of the taxane family, 10-Methyl docetaxel is presumed to exert its anticancer effects through the same fundamental mechanism as docetaxel and paclitaxel: the disruption of microtubule dynamics.

Microtubules are essential cytoskeletal polymers involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division. They are in a constant state of dynamic instability, undergoing phases of polymerization (assembly) and depolymerization (disassembly).

10-Methyl docetaxel is expected to bind to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubules and inhibiting their depolymerization. This stabilization of microtubules disrupts the normal mitotic spindle function, leading to a blockage of the cell cycle at the G2/M phase. Ultimately, this sustained mitotic arrest triggers apoptotic cell death.

Studies on other C-10 modified taxanes suggest that modifications at this position do not fundamentally alter the mechanism of action but can influence the binding affinity to microtubules and potentially affect interactions with drug efflux pumps like P-glycoprotein.[7] It is plausible that the methyl group at the C-10 position of 10-Methyl docetaxel could modulate its biological activity, potentially offering a different cytotoxicity profile or activity against drug-resistant cancer cell lines compared to docetaxel. However, direct experimental evidence for 10-Methyl docetaxel is currently lacking.

Caption: Workflow for a microtubule polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.

Protocol:

-

Cell Treatment: Treat cancer cells with 10-Methyl docetaxel, docetaxel, or a vehicle control at a concentration around the IC50 value for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.

-

Staining: Rehydrate the fixed cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) or DAPI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram of cell counts versus fluorescence intensity. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Trustworthiness: A significant increase in the percentage of cells in the G2/M phase following treatment with 10-Methyl docetaxel would provide strong evidence for its taxane-like mechanism of action, validating the findings from the microtubule polymerization assay.

In Vivo Efficacy Studies

To evaluate the antitumor activity of 10-Methyl docetaxel in a living organism, xenograft models are commonly employed.

Protocol: Xenograft Tumor Model

-

Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups: vehicle control, docetaxel, and 10-Methyl docetaxel at one or more dose levels. Administer the compounds via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a defined schedule.

-

Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treatment groups and the control group.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 10-Methyl docetaxel. These studies are typically conducted in rodents (mice or rats) before moving to larger animals.

Protocol: Rodent Pharmacokinetic Study

-

Compound Administration: Administer a single dose of 10-Methyl docetaxel to a cohort of animals, typically via intravenous injection to determine fundamental PK parameters.

-

Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of 10-Methyl docetaxel (and any potential metabolites) in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). [8][9][10]5. Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC).

Authoritative Grounding: The design and execution of these in vivo studies should adhere to established guidelines for animal welfare and be approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

10-Methyl docetaxel, as a derivative of a clinically vital anticancer drug, holds potential for further investigation in the field of oncology drug development. This guide has provided a comprehensive technical framework for its study, from its fundamental physicochemical properties and a plausible synthetic route to detailed protocols for its biological and pharmacokinetic evaluation. While direct experimental data on 10-Methyl docetaxel remains scarce, the principles and methodologies established for the broader taxane class offer a robust foundation for its scientific exploration. Future research comparing the efficacy, toxicity, and resistance profiles of 10-Methyl docetaxel with its parent compound, docetaxel, will be crucial in determining its potential as a next-generation chemotherapeutic agent.

References

-

Dev, R. V., Babu, J. M., Vyas, K., Ram, P. S., Ramachandra, P., Sekhar, N. M., Reddy, D. N. M., & Rao, N. S. (2006). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614–622. [Link]

-

Groutas, W. C., Li, G., Huang, H., He, S., Kuang, R., & Xia, C. (2002). A systematic SAR study of C10 modified paclitaxel analogues using a combinatorial approach. Bioorganic & Medicinal Chemistry Letters, 12(12), 1587–1590. [Link]

-

Baker, S. D., & Sparreboom, A. (2006). Clinical pharmacokinetics of docetaxel: recent developments. Clinical Pharmacokinetics, 45(3), 235–245. [Link]

-

Clarke, S. J., & Rivory, L. P. (1999). Clinical pharmacokinetics of docetaxel. Clinical Pharmacokinetics, 36(2), 99–114. [Link]

-

Guitton, J., Cohen, S., Tranchand, B., Vignal, B., Droz, J. P., & Guise, B. (2005). Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(15), 2227–2234. [Link]

-

Huisman, M. T., Chappell, M. J., van der Vijgh, W. J., & Pinedo, H. M. (1998). Pharmacokinetics and metabolism of docetaxel administered as a 1-h intravenous infusion. Investigational New Drugs, 16(1), 3–11. [Link]

-

Luo, Y., Wu, H., Song, Y., Zhang, Y., Li, J., & Lin, J. (2020). An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients. Biomedical Chromatography, 34(8), e4857. [Link]

-

Mita, A. C., Lockhart, A. C., Chen, T. L., Gafitanu, C., Kumbraski, M., & Rothenberg, M. L. (2006). Comparative pharmacokinetics of weekly and every-three-weeks docetaxel. Clinical Cancer Research, 12(22), 6769–6775. [Link]

-

Ojima, I., Chen, J., Lu, C., Li, D., Miller, M. L., & Borella, C. P. (2008). Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells. Journal of Medicinal Chemistry, 51(11), 3234–3247. [Link]

-

O'Mahony, D. (2018). Docetaxel uptake and modulation of P-gp-mediated docetaxel efflux by tyrosine kinase inhibitors in human lung carcinoma cell lines [Doctoral dissertation, Dublin City University]. DORAS. [Link]

-

Phan, N. T. P., Nguyen, H. V., Le, Q. M., Nguyen, T. D., Nguyen, N. H. T., Duong, M. C., Ha, A. N., Le, T. T. T., Nguyen, D. K., Doan, T. L. H., & Le, T. M. (2023). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582. [Link]

-

Reddy, L. H., & Murthy, R. S. R. (2007). A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Letters in Organic Chemistry, 4(2), 128–130. [Link]

-

Sharma, A., & Sharma, U. S. (2023). Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 14(9), 4567-4574. [Link]

-

Singh, S., Dash, A. K., & Sahoo, S. K. (2022). Self-Assembled Nanomicellar Formulation of Docetaxel as a Potential Breast Cancer Chemotherapeutic System. Pharmaceutics, 14(4), 743. [Link]

- U.S. Patent No. 5,688,977. (1997). Method for docetaxel synthesis.

-

Wikipedia contributors. (2024, January 29). Docetaxel. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]

-

Yamada, K., Tsuru, D., Nakagawa, H., & Nishida, R. (2007). Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs. Bioorganic & Medicinal Chemistry Letters, 17(1), 113–116. [Link]

-

Zarei, L., & Ghorbani, M. (2020). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissue homogenates. Research in Pharmaceutical Sciences, 15(1), 69–78. [Link]

-

Zhang, X., & Kan, Y. (2023). A Real-World Comparison Between Adjuvant Docetaxel with Cyclophosphamide (TC) and Anthracycline–Taxane Chemotherapy in Early HER-2 Negative Breast Cancer. Current Oncology, 30(3), 3299-3311. [Link]

-

Anonymous. (n.d.). LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY METHOD FOR DETERMINATION OF DOCETAXEL IN K3EDTA HUMAN PLASMA. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Kasa, S., Pippalla, S., Naidu, M. N., & Goyal, D. (2024). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. American Journal of Analytical Chemistry, 15, 333-346. [Link]

-

Anonymous. (n.d.). Real-world comparison of Docetaxel versus new hormonal agents in combination with androgen-deprivation therapy in metastatic hormone-sensitive prostate cancer descrying PSA Nadir ≤ 0.05 ng/ml as marker for treatment response. National Institutes of Health. [Link]

-

Anonymous. (n.d.). Development of a liquid chromatography-tandem mass spectrometry method for the analysis of docetaxel-loaded Poly(lactic-co-glyco - HARVEST (uSask). University of Saskatchewan. [Link]

-

Anonymous. (n.d.). IN VIVO EVALUATION OF THE ANTICANCER ACTIVITY OF THE DOCETAXEL INCORPORATED INTO NANOEMULSION BASED ON ORANGE OIL. ResearchGate. [Link]

-

Anonymous. (n.d.). Docetaxel-Mediated Uptake and Retention of Gold Nanoparticles in Tumor Cells and in Cancer-Associated Fibroblasts. National Institutes of Health. [Link]

-

Anonymous. (n.d.). Research Progress of Docetaxel Nano-Drug Delivery System in the Treatment of Breast Cancer. National Institutes of Health. [Link]

-

Anonymous. (n.d.). Docetaxel Monograph for Professionals. Drugs.com. [Link]

-

Anonymous. (n.d.). Docetaxel Inhibits Epithelial-Mesenchymal Transition in Human Mammary Cells. ResearchGate. [Link]

-

Anonymous. (n.d.). Combination Treatment of Docetaxel with Phytol or Thymol Additively Inhibits the Proliferation of Breast Cancer Cells and Downregulates the Expression of Cancer Stem Cell Markers. ResearchGate. [Link]

-

Anonymous. (n.d.). Investigating the Epigenetic Therapeutic Potential of Natural Compounds in Cancer. MDPI. [Link]

-

Anonymous. (n.d.). Anti-Cancer Activity Based on the High Docetaxel Loaded Poly(2-Oxazoline)s Micelles. National Institutes of Health. [Link]

Sources

- 1. Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jidps.com [jidps.com]

- 4. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. A systematic SAR study of C10 modified paclitaxel analogues using a combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative pharmacokinetics of weekly and every-three-weeks docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and metabolism of docetaxel administered as a 1-h intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C10 Modification in Taxane-Mediated Microtubule Stabilization: A Technical Guide

Abstract

Taxanes, including the widely used chemotherapeutic agents paclitaxel (Taxol®) and docetaxel (Taxotere®), represent a cornerstone of modern oncology. Their mechanism of action relies on their unique ability to bind to β-tubulin, suppressing microtubule dynamics and leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Decades of research have been dedicated to understanding the intricate structure-activity relationships (SAR) that govern this interaction to develop next-generation analogs with improved efficacy and reduced toxicity. This technical guide provides an in-depth analysis of a specific, and often debated, structural feature: the C10 substituent on the taxane core. We will dissect the causal relationships between modifications at this position and their ultimate effect on microtubule stabilization, drawing upon high-resolution structural data, quantitative cytotoxicity assays, and established biochemical protocols.

The Taxane-Microtubule Interface: A Foundation for Stabilization

Microtubules are dynamic polymers of αβ-tubulin heterodimers essential for cellular processes like mitosis and intracellular transport.[2] Their dynamic instability, a stochastic switching between periods of growth and shrinkage, is critical for their function.[3] Taxanes exert their potent anti-mitotic effect by binding to a specific pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[2] This binding event acts as a molecular "glue," promoting the polymerization of tubulin dimers and stabilizing the resulting microtubule against depolymerization.[4] The cell, unable to form a functional mitotic spindle, is arrested in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4]

The taxane binding pocket is a complex, hydrophobic cleft. The stabilization effect arises from the taxane molecule acting as a structural clamp, fostering more robust lateral contacts between adjacent protofilaments that constitute the microtubule wall.[2] Key interactions involve multiple points of contact between the taxane's baccatin III core and amino acid residues within the binding site.

Figure 1: Logical workflow of taxane-induced microtubule stabilization.

Deconstructing the C10 Position: From Acetoxy Group to Novel Analogs

The C10 position of the taxane core exhibits natural variation. In paclitaxel, it is an acetoxy group (-OAc), while in docetaxel, it is a hydroxyl group (-OH). Early SAR studies indicated that this position was amenable to modification without a complete loss of activity. This prompted deeper investigation into its precise role.

Structural Insights Reveal a Solvent-Exposed Position

High-resolution X-ray crystallography of taxane-tubulin complexes has provided definitive structural evidence regarding the C10 position. These studies reveal that the C10 acetate of paclitaxel is exposed to the solvent and is not deeply buried within the binding pocket.[5] Crucially, its absence has little impact on the overall conformation of the secondary structural elements that shape the taxane binding site.[5] The main binding energy of taxanes is mediated by the common baccatin III core moieties, which secure the drug within the pocket.[5] This structural evidence is the primary reason why modifications at C10 are generally better tolerated than at other positions, such as the C2-benzoyl group or the C13 side chain, which are essential for activity.[6]

Quantitative Analysis of C10-Modified Taxane Analogs

While structural data suggests a non-critical role, functional assays are required to quantify the impact of C10 modifications on cytotoxic potency. A study comparing various taxane derivatives against sensitive (SEN) and paclitaxel-resistant (RES) breast (MCF-7) and ovarian (SK-OV-3) cancer cell lines provides compelling data.[7] The results demonstrate that replacing the C10-acetoxy group of paclitaxel with a hydrogen atom (deacetylpaclitaxel) leads to a significant decrease in potency. Conversely, introducing a different functional group can modulate activity, sometimes enhancing it, particularly in resistant cell lines.

Table 1: Cytotoxicity (IC50, nM) of C10-Modified Taxanes in Human Cancer Cell Lines [7]

| Compound | C10 Substituent | Cell Line | IC50 (SEN, nM) | IC50 (RES, nM) | Resistance Index (RI) |

| Paclitaxel | -OCOCH₃ (Acetoxy) | MCF-7 | 22.4 ± 0.3 | 1751 ± 40.4 | 78.2 |

| SK-OV-3 | 54.1 ± 1.4 | 3665 ± 22.4 | 67.7 | ||

| Deacetylpaclitaxel | -OH | MCF-7 | 122 ± 4.4 | 3583 ± 161 | 29.4 |

| SK-OV-3 | 87.6 ± 0.6 | 9921 ± 63.6 | 113 | ||

| SB-T-1216 | -CO-cyclopropyl | MCF-7 | 56.8 ± 0.3 | 97.8 ± 0.5 | 1.7 |

| SK-OV-3 | 11.7 ± 0.3 | 18.4 ± 1.2 | 1.6 |

Data presented as mean ± standard deviation. The Resistance Index (RI) is calculated as IC50 (RES) / IC50 (SEN). A lower RI indicates a better ability to overcome resistance.

Causality and Field-Proven Insights: The data in Table 1 reveal several key insights. Firstly, removing the acetyl group to leave a hydroxyl (Deacetylpaclitaxel) is detrimental to activity, increasing the IC50 value 4- to 5-fold in sensitive cells.[7] This suggests that while solvent-exposed, the C10 substituent does influence the overall pharmacophore. Secondly, and more importantly for drug development, replacing the C10-H of docetaxel with a cyclopropanecarbonyl group (as in SB-T-1216) dramatically increases potency and, critically, overcomes paclitaxel resistance.[7] The resistance index plummets from ~70-80 down to less than 2, indicating this modification helps the drug evade resistance mechanisms, such as those mediated by the ABCB1 efflux pump.[7] This highlights that while not a primary anchor, the C10 position is a critical "tuning knob" for optimizing drug properties.

Experimental Protocols for Assessing Microtubule Stabilization

Validating the activity of novel taxane analogs requires robust and reproducible experimental methodologies. The following protocols represent gold-standard, self-validating systems for quantifying microtubule stabilization both in vitro and in cell-based models.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be measured as an increase in optical density (OD) over time.[8]

Principle: Taxane-site binders will increase the rate and extent of tubulin polymerization, resulting in a higher OD reading compared to a control without the drug.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw purified tubulin protein (e.g., >99% pure bovine tubulin) on ice.

-

Prepare a 5X Polymerization Buffer (PB): e.g., 400 mM PIPES, 5 mM MgCl₂, 5 mM EGTA, pH 6.9.

-

Prepare a 10 mM stock of GTP in ultrapure water.

-

Prepare test compounds (e.g., C10-modified taxanes) at various concentrations in an appropriate solvent (e.g., DMSO), then dilute into 1X PB. Paclitaxel is used as a positive control.

-

-

Reaction Assembly (on ice):

-

In a pre-chilled 96-well plate, add the test compound or control vehicle to the appropriate wells.

-

Add tubulin protein to each well to a final concentration of 2-3 mg/mL.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM and mixing gently.

-

-

Data Acquisition:

-

Immediately place the 96-well plate into a temperature-controlled spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot OD340nm versus time for each concentration.

-

Determine the Vmax (maximum rate of polymerization) and the final plateau OD for each curve.

-

Calculate the EC50 value, which is the concentration of the compound that induces 50% of the maximal polymerization effect.

-

Figure 2: Workflow for a turbidity-based tubulin polymerization assay.

Microtubule Co-sedimentation (Pelleting) Assay

This assay provides a direct measure of the amount of polymerized tubulin (microtubules) versus soluble tubulin dimers in a sample.

Principle: Microtubules are large enough to be pelleted by ultracentrifugation, while soluble tubulin dimers remain in the supernatant. A stabilizing agent will increase the proportion of tubulin found in the pellet.[3]

Step-by-Step Methodology:

-

Induce Polymerization:

-

Incubate purified tubulin (2-3 mg/mL) in 1X PB with 1 mM GTP and various concentrations of the test compound (or controls) at 37°C for 30 minutes to allow polymerization to reach equilibrium.

-

-

Separation:

-

Carefully layer each reaction mixture over a warm (37°C) cushion buffer (e.g., 1X PB with 40% glycerol) in an ultracentrifuge tube. The cushion prevents the pelleting of non-polymerized aggregates.

-

Centrifuge at >100,000 x g for 30 minutes at 37°C.

-

-

Analysis:

-

Carefully collect the supernatant (S) from each tube.

-

Wash the pellet (P) with 1X PB to remove residual supernatant, then resuspend it in a volume of buffer equal to the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Stain the gel (e.g., with Coomassie Blue) and quantify the tubulin bands in the S and P lanes using densitometry.

-

-

Interpretation:

-

A potent stabilizing agent will show a significant shift of the tubulin band from the supernatant to the pellet fraction compared to the DMSO control.

-

Implications for Next-Generation Taxane Development

The nuanced role of the C10 position provides a clear roadmap for medicinal chemists and drug development professionals. While the baccatin core and C13 side chain are largely untouchable, the C10 position offers a strategic site for modification.

-

Overcoming Resistance: As demonstrated by compounds like SB-T-1216, modifications at C10 can dramatically reduce the impact of efflux pump-mediated drug resistance.[7] This is a critical avenue for developing drugs effective against refractory tumors.

-

Improving Pharmacokinetics: The solvent-exposed nature of the C10 position makes it an ideal attachment point for moieties designed to improve solubility, metabolic stability, or tumor-targeting capabilities.

-

Fine-Tuning Activity: While simple deacetylation is detrimental, the addition of other groups can fine-tune the binding affinity and overall biological activity.[9] A derivative with a methoxycarbonyl group at the end of an alkyl chain at C10, for instance, exhibited more potent cytotoxic activity than docetaxel.[9]

Conclusion

The substituent at the C10 position of the taxane core is not a primary determinant of microtubule binding, a role played by the baccatin III framework. High-resolution structural data confirm its solvent-exposed orientation, which has minimal impact on the conformation of the binding pocket.[5] However, to dismiss it as irrelevant would be a significant oversimplification. Quantitative SAR studies unequivocally demonstrate that modifications at C10 can profoundly influence cytotoxic potency and, most critically, can be engineered to overcome established mechanisms of drug resistance.[7] This position serves as a vital locus for chemical modification, allowing for the fine-tuning of pharmacological properties. A thorough understanding of the C10 position's role, grounded in the robust biochemical and cell-based assays detailed herein, is therefore indispensable for the rational design of next-generation taxanes with superior therapeutic profiles.

References

-

Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84791. Available at: [Link]

-

Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. PMC, e84791. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 10-Deacetyltaxol. PubChem Compound Database. Available at: [Link]

-

Liss, A., et al. (2020). Quantitative analysis of taxane drug target engagement of microtubules in circulating tumor cells from metastatic castration resistant prostate cancer patients treated with CRXL301, a nanoparticle of docetaxel. Journal of Cancer Metastasis and Treatment. Available at: [Link]

-

Ojima, I., et al. (2024). Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells. Frontiers in Chemistry, 12. Available at: [Link]

-

Sato, K., et al. (2001). Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs. Bioorganic & Medicinal Chemistry Letters, 11(21), 2851-2854. Available at: [Link]

-

Kingston, D. G. (2007). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Journal of natural products, 70(3), 496-503. Available at: [Link]

-

Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104-1109. Available at: [Link]

-

Václavíková, R., et al. (2024). Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells. Frontiers in Chemistry. Available at: [Link]

-

Persson, A., & Bechstedt, S. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 7(12), e2337. Available at: [Link]

-

Kingston, D. G. I. (2007). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. PMC. Available at: [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. Available at: [Link]

-

Bosc, C., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology, 10, 637. Available at: [Link]

-

Amos, L. A. (1998). How Taxol stabilises microtubule structure. MRC Laboratory of Molecular Biology. Available at: [Link]

-

Bosc, C., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PMC. Available at: [Link]

-

Persson, A., & Bechstedt, S. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available at: [Link]

-

Rowinsky, E. K., & Donehower, R. C. (1996). The Taxanes. Holland-Frei Cancer Medicine. 4th edition. Available at: [Link]

-

Chen, S., et al. (2021). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. ResearchGate. Available at: [Link]

-

Liu, Y., et al. (2012). Structure-Activity Relationship of Taxol Inferring from Docking Taxol Analogues to Microtubule Binding Site. ResearchGate. Available at: [Link]

-

Jordan, M. A. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 3. bio-protocol.org [bio-protocol.org]

- 4. 10-Deacetyltaxol | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Fate of Docetaxel: A Technical Guide to In-Vitro Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Addressing the Query of 10-Methyl Docetaxel